molecular formula C28H50O3 B054375 2-(Benzyloxy)-3-(octadecyloxy)propan-1-OL CAS No. 86008-21-1

2-(Benzyloxy)-3-(octadecyloxy)propan-1-OL

Cat. No. B054375
CAS RN: 86008-21-1
M. Wt: 434.7 g/mol
InChI Key: AVIFKOIVNVRTPE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(Benzyloxy)-3-(octadecyloxy)propan-1-OL is a chemical compound that has been studied for its potential use in various scientific research applications. This compound is a derivative of propanol, with a benzyl group and an octadecyloxy group attached to the carbon chain. The purpose of

Mechanism Of Action

The mechanism of action of 2-(Benzyloxy)-3-(octadecyloxy)propan-1-OL is not well understood. However, it is believed that the compound interacts with the lipid bilayer of cell membranes, which can affect the permeability and fluidity of the membrane. This can have implications for drug delivery and cellular uptake of various compounds.

Biochemical And Physiological Effects

There is limited information available on the biochemical and physiological effects of 2-(Benzyloxy)-3-(octadecyloxy)propan-1-OL. However, studies have shown that the compound is non-toxic and has low levels of cytotoxicity. Additionally, the compound has been shown to have good stability in various solvents and under different conditions.

Advantages And Limitations For Lab Experiments

One of the main advantages of 2-(Benzyloxy)-3-(octadecyloxy)propan-1-OL is its good solubility in lipids, which makes it a promising candidate for use in liposomal drug delivery systems. Additionally, the compound has low levels of cytotoxicity and is non-toxic, which makes it a safe option for use in lab experiments. However, one limitation of the compound is that there is limited information available on its mechanism of action and biochemical and physiological effects.

Future Directions

There are several future directions for research on 2-(Benzyloxy)-3-(octadecyloxy)propan-1-OL. One area of focus could be on further understanding the mechanism of action of the compound, which could provide insights into its potential use in drug delivery systems. Additionally, future research could focus on exploring the potential use of the compound in the development of new surfactants and emulsifiers. Another area of research could be on developing new synthesis methods for the compound, which could improve its purity and yield. Overall, the potential applications of 2-(Benzyloxy)-3-(octadecyloxy)propan-1-OL make it an interesting compound for further scientific research.

Scientific Research Applications

2-(Benzyloxy)-3-(octadecyloxy)propan-1-OL has been studied for its potential use in various scientific research applications. One of the main areas of research has been in the field of drug delivery systems. The compound has been shown to have good solubility in lipids, which makes it a promising candidate for use in liposomal drug delivery systems. Additionally, the compound has been studied for its potential use in the development of new surfactants and emulsifiers.

properties

CAS RN

86008-21-1

Product Name

2-(Benzyloxy)-3-(octadecyloxy)propan-1-OL

Molecular Formula

C28H50O3

Molecular Weight

434.7 g/mol

IUPAC Name

3-octadecoxy-2-phenylmethoxypropan-1-ol

InChI

InChI=1S/C28H50O3/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-20-23-30-26-28(24-29)31-25-27-21-18-17-19-22-27/h17-19,21-22,28-29H,2-16,20,23-26H2,1H3

InChI Key

AVIFKOIVNVRTPE-UHFFFAOYSA-N

SMILES

CCCCCCCCCCCCCCCCCCOCC(CO)OCC1=CC=CC=C1

Canonical SMILES

CCCCCCCCCCCCCCCCCCOCC(CO)OCC1=CC=CC=C1

synonyms

3-(Octadecyloxy)-2-(phenylmethoxy)-1-propanol

Origin of Product

United States

Synthesis routes and methods

Procedure details

To a suspension of about 26.07 g of washed about 50% sodium hydride in about 1000 ml of dimethylformamide was added about 90 g of 2-(benzyloxy)-1,3-propanediol with stirring under argon. An about 187.88 g portion of octadecyl iodide and about 150 ml of tetrahydrofuran were added and the thick mixture was stirred with a glass rod, and then with magnetic stirring for about 3 hours. Water was then added and the mixture was extracted with ether. The ether extract was washed with brine, dried and filtered through a pad of florisil. The solvent was removed and the residue chromatographed on florisil, eluting first with petroleum ether, then with about 10% ether in petroleum ether and finally eluting the product with about 30% ether in petroleum ether, giving about 73.3 g of the desired title compound as a waxy solid.
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